molecular formula C6H5F3N2 B1442143 (3,4,5-Trifluorophenyl)hydrazine CAS No. 1160489-35-9

(3,4,5-Trifluorophenyl)hydrazine

Cat. No.: B1442143
CAS No.: 1160489-35-9
M. Wt: 162.11 g/mol
InChI Key: XBHDRYVDGKJDJL-UHFFFAOYSA-N
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Description

Significance of Arylhydrazine Scaffolds in Medicinal Chemistry and Materials Science

Arylhydrazine scaffolds are fundamental structural motifs in a vast array of biologically active molecules and functional materials. In medicinal chemistry, these scaffolds are present in drugs with diverse therapeutic applications, including antibacterial, antiviral, anticancer, and antihypertensive agents. The hydrazine (B178648) moiety can act as a versatile handle for constructing more complex heterocyclic systems like indoles and pyrazoles, which are prevalent in many pharmaceuticals. ontosight.aimdpi.com The ability of arylhydrazines to interact with biological targets, such as enzymes, makes them attractive for the design of novel inhibitors. nih.govontosight.ai For instance, aryl hydrazine-based compounds have been identified as potent inhibitors of lysine-specific demethylase 1 (LSD1), an important target in cancer therapy. nih.gov

In the realm of materials science, arylhydrazine derivatives are utilized in the synthesis of organic materials with tailored electronic and optical properties. They can serve as precursors for polymers and dyes, and their reactivity is harnessed in cross-coupling reactions to form key chemical bonds in the construction of complex organic frameworks. ontosight.ai The incorporation of arylhydrazine units can influence the packing and intermolecular interactions within a material, thereby affecting its bulk properties.

Rationale for Trifluorination in Phenylhydrazine (B124118) Systems for Enhanced Properties

The introduction of fluorine atoms, and particularly a trifluorophenyl group, into a phenylhydrazine system can dramatically alter its physicochemical properties, often leading to enhanced performance in its intended application. Fluorine is the most electronegative element, and its presence can significantly impact a molecule's:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can increase the in vivo half-life of a drug, leading to improved pharmacokinetic profiles.

Lipophilicity: The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. ontosight.ai

Binding Affinity: The electron-withdrawing nature of fluorine can alter the electron distribution within a molecule, potentially leading to stronger and more specific interactions with biological targets.

Conformational Control: The strategic placement of fluorine atoms can influence the preferred conformation of a molecule, locking it into a bioactive shape.

The trifluorination pattern, as seen in (3,4,5-Trifluorophenyl)hydrazine, offers a unique combination of these effects. The symmetrical substitution pattern can lead to distinct electronic and steric properties compared to other fluorinated analogues.

Overview of this compound's Role as a Key Intermediate and Building Block

This compound serves as a pivotal intermediate and building block in organic synthesis. bldpharm.com Its trifluorinated phenyl ring provides the desirable properties mentioned above, while the reactive hydrazine group allows for its incorporation into a wide range of molecular architectures. This compound is particularly valuable in the synthesis of:

Fluorinated Pharmaceuticals: It is a key starting material for the preparation of complex drug candidates, where the trifluorophenyl moiety is a critical pharmacophore. For example, it is a component in the synthesis of sitagliptin, a drug used to treat type 2 diabetes. google.com

Agrochemicals: Similar to pharmaceuticals, the inclusion of the trifluorophenyl group can enhance the efficacy and stability of herbicides, insecticides, and fungicides.

Functional Materials: The unique electronic properties of the trifluorophenyl group make it a valuable component in the design of novel organic electronic materials.

The synthesis of this compound itself typically involves a multi-step process, often starting from a correspondingly substituted aniline (B41778) or nitrobenzene (B124822) derivative. Its availability and versatile reactivity have solidified its position as a crucial tool for chemists working at the forefront of discovery.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C6H5F3N2
Molecular Weight 162.11 g/mol
CAS Number 1160489-35-9
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

(3,4,5-trifluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-4-1-3(11-10)2-5(8)6(4)9/h1-2,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHDRYVDGKJDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Optimized Synthetic Routes for (3,4,5-Trifluorophenyl)hydrazine

The synthesis of this compound hinges on the effective construction of the trifluorinated aromatic core and the subsequent introduction of the hydrazine (B178648) functional group.

Achieving the specific 3,4,5-trifluoro substitution pattern on a phenyl ring is a significant synthetic challenge. Direct fluorination of benzene (B151609) or aniline (B41778) often leads to a mixture of isomers. Therefore, multi-step strategies starting from pre-functionalized precursors are typically employed. One effective approach begins with a starting material where the desired substitution pattern is already established or can be readily achieved.

A common precursor for such syntheses is 3,4,5-trifluoroaniline (B67923) or 3,4,5-trifluoronitrobenzene. The synthesis of these intermediates often involves nucleophilic aromatic substitution (SNAr) reactions on more highly fluorinated benzenes. For instance, reaction of 1,2,3,5-tetrafluorobenzene (B1583067) with ammonia (B1221849) or a protected amine can lead to the desired 3,4,5-trifluoroaniline. Alternatively, electrophilic fluorination reagents like Selectfluor can be used, although achieving high regioselectivity on a non-activated ring remains a challenge. sci-hub.seacs.org In some cases, a sequence involving lithiation followed by quenching with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), can provide access to specific fluorination patterns on a gram scale. sci-hub.se

Once the 3,4,5-trifluorinated aromatic core, typically as 3,4,5-trifluoroaniline, is secured, the hydrazine moiety can be introduced. The classical and most reliable method involves a two-step diazotization-reduction sequence.

Diazotization: The primary aromatic amine (3,4,5-trifluoroaniline) is treated with nitrous acid (HONO), usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C), to form the corresponding diazonium salt.

Reduction: The resulting diazonium salt is then reduced to the target hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

An alternative modern approach involves the direct nucleophilic substitution of a suitable leaving group on the aromatic ring with hydrazine hydrate (B1144303). For example, reacting a highly activated polyhaloaromatic nitro compound with hydrazine hydrate can yield the corresponding phenylhydrazine (B124118). google.com This method is particularly effective for electron-deficient aromatic systems, a characteristic of the trifluorinated phenyl ring. The reaction can often be performed in a polar solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) at ambient temperatures. google.com

Other modern methods for forming N-N bonds include catalytic cross-coupling reactions, though these are more commonly applied to the synthesis of hydrazides. organic-chemistry.org

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. organic-chemistry.org

Key considerations include:

Catalytic Reagents: The classical reduction of a nitro group to an amine or a diazonium salt to a hydrazine often uses stoichiometric amounts of metal reductants (e.g., SnCl₂, Fe/HCl), which generate significant metallic waste. A greener alternative is the use of catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or supported cobalt nanocatalysts with hydrazine hydrate as the hydrogen source. semanticscholar.org This method offers high chemoselectivity and the catalyst can often be recovered and reused. semanticscholar.org

Safer Solvents: Traditional syntheses may use hazardous solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical fluids. psu.edu For instance, regioselective fluorination reactions have been successfully performed in aqueous conditions. acs.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. organic-chemistry.org One-pot or multi-component reactions, where multiple steps are combined without isolating intermediates, can improve atom economy and reduce solvent usage and waste. nih.govresearchgate.net For example, a one-pot reaction combining a trifluoroacetimidoyl chloride, hydrazine hydrate, and another component has been used to efficiently build complex heterocyclic scaffolds. nih.gov

Derivatization Strategies for this compound

The nucleophilic nature of the terminal nitrogen atom in this compound makes it a versatile reagent for constructing more complex molecules, particularly through the formation of hydrazones.

Hydrazones and related Schiff bases are a prominent class of derivatives of this compound. rjptonline.orgnih.gov These compounds are formed through the reaction of the hydrazine with carbonyl compounds and are of significant interest in various fields of chemistry. researchgate.netxiahepublishing.com

The reaction of this compound with aldehydes or ketones results in the formation of the corresponding (3,4,5-trifluorophenyl)hydrazone. This condensation reaction is typically carried out in an alcoholic solvent, such as ethanol, and is often catalyzed by a few drops of a weak acid like acetic acid to facilitate the dehydration step. researchgate.netlibretexts.org The reaction generally proceeds with high yield and is a simple, effective method for derivatization. researchgate.netijcce.ac.ir

The table below provides illustrative examples of condensation reactions with various carbonyl compounds.

Carbonyl CompoundProductReaction Conditions
Benzaldehyde (B42025)Benzaldehyde (3,4,5-trifluorophenyl)hydrazoneEthanol, reflux, catalytic acetic acid
AcetophenoneAcetophenone (3,4,5-trifluorophenyl)hydrazoneEthanol, reflux, catalytic acetic acid
4-Chlorobenzaldehyde4-Chlorobenzaldehyde (3,4,5-trifluorophenyl)hydrazoneAbsolute ethanol, reflux
3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde(1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)methylene)hydrazine) derivativeEthanol, reflux, catalytic H₂SO₄ xiahepublishing.com
Various aromatic aldehydesSubstituted benzaldehyde (3,4,5-trifluorophenyl)hydrazonesEthanol, reflux

This reaction is a cornerstone of carbonyl chemistry and provides a reliable pathway to a diverse array of functionalized molecules from the this compound scaffold. libretexts.orgfiveable.mepressbooks.pub

Formation of Hydrazones and Schiff Bases

Spectroscopic and Crystallographic Elucidation of Hydrazone Derivatives

The condensation reaction between this compound and various aldehydes or ketones affords the corresponding (3,4,5-Trifluorophenyl)hydrazones. These hydrazones are crucial intermediates in organic synthesis. organic-chemistry.orgnih.gov The structural confirmation of these derivatives relies on a combination of spectroscopic and crystallographic techniques.

Standard spectroscopic methods provide key structural information. nih.gov Infrared (IR) spectroscopy is used to confirm the presence of characteristic functional groups, such as the N-H and C=N stretching vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for elucidating the precise molecular structure. In ¹H NMR, signals corresponding to the aromatic and imine protons are observed, while ¹⁹F NMR confirms the specific substitution pattern of the trifluorinated ring. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized hydrazones. nih.gov

For unambiguous determination of the three-dimensional structure, including stereochemistry around the C=N double bond (E/Z isomerism), single-crystal X-ray diffraction is the definitive method. Although specific crystal structures for (3,4,5-Trifluorophenyl)hydrazones are not detailed in the provided search results, the general procedure involves growing a suitable single crystal and analyzing its diffraction pattern to determine bond lengths, bond angles, and intermolecular interactions within the crystal lattice. mdpi.com

Table 1: General Spectroscopic Data for Hydrazone Characterization

Spectroscopic TechniqueKey Observables for Hydrazone DerivativesReference
Infrared (IR) N-H stretching, C=N stretching, C-F stretching nih.gov
¹H NMR Signals for aromatic protons, imine proton (CH=N), and N-H proton elifesciences.org
¹³C NMR Resonances for aromatic carbons, imine carbon (C=N), and carbons of the carbonyl precursor elifesciences.org
¹⁹F NMR Chemical shifts characteristic of the 3,4,5-trifluorophenyl substitution patternN/A
Mass Spectrometry (MS) Molecular ion peak (M⁺) corresponding to the calculated molecular weight nih.gov
X-ray Crystallography Determination of E/Z configuration, bond lengths, bond angles, and crystal packing mdpi.com

Cyclization Reactions to Form Heterocyclic Compounds

This compound and its derived hydrazones are pivotal starting materials for the synthesis of a wide range of nitrogen-containing heterocycles, which are prominent scaffolds in pharmacologically active compounds.

1,2,4-Triazoles: A common route to 1,2,4-triazole (B32235) derivatives involves the reaction of phenylhydrazines with reagents that provide the remaining carbon and nitrogen atoms of the ring. For instance, reacting this compound with formamide (B127407) under microwave irradiation represents a mild, catalyst-free method for generating 1-aryl-1,2,4-triazoles. organic-chemistry.org Alternatively, hydrazones can undergo oxidative cyclization. The reaction of a (3,4,5-Trifluorophenyl)hydrazone with a source of nitrogen, such as cyanamide (B42294) or another amine in the presence of an oxidizing agent, can lead to the formation of highly substituted 1,2,4-triazoles. nih.govfrontiersin.org

1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazoles typically begins with the conversion of this compound into a thiosemicarbazide (B42300) intermediate by reacting it with an isothiocyanate. This intermediate can then undergo acid-catalyzed cyclodehydration to yield the thiadiazole ring. ekb.eg Another pathway involves the reaction of an acyl hydrazine with a sulfurating agent like Lawesson's reagent or phosphorus pentasulfide. A more direct route involves the reaction of 2-hydrazinyl-N-phenyl-2-thioxoacetamide with various reagents to form the 1,3,4-thiadiazole (B1197879) ring system. ekb.eg Fused triazolothiadiazine systems can also be synthesized from 4-amino-3-mercapto-1,2,4-triazole precursors, which themselves can be derived from hydrazine. nih.govresearchgate.netpnrjournal.com

1,3,4-Oxadiazoles are commonly synthesized from acid hydrazide precursors. This compound can be acylated to form the corresponding N-aryl-N'-acylhydrazine. Subsequent cyclization of this intermediate, often promoted by dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid, yields the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.govmdpi.com An alternative modern approach is the oxidative cyclization of N-aroylhydrazones, which are formed by condensing an acid hydrazide with an aldehyde. This transformation can be achieved using various oxidants, including iodine-based reagents. organic-chemistry.orgresearchgate.net

Table 2: Common Reagents for Heterocycle Synthesis from Hydrazine Derivatives

Target HeterocyclePrecursorTypical Reagents and ConditionsReference
1,2,4-Triazole HydrazineFormamide, Microwave organic-chemistry.org
HydrazoneIodine (catalyst), Amine, Oxidative conditions frontiersin.org
1,3,4-Thiadiazole ThiosemicarbazideAcid-catalyzed cyclodehydration ekb.eg
Acyl HydrazineCarbon Disulfide, Base, Heat mdpi.com
1,3,4-Oxadiazole Acid HydrazidePOCl₃, Reflux nih.govmdpi.com
AroylhydrazoneOxidative cyclization (e.g., with I₂/HgO) organic-chemistry.orgmdpi.com
Pyrazoline Hydrazineα,β-Unsaturated Ketone (Chalcone), Acetic Acid/Ethanol sci-hub.seresearchgate.netjocpr.com

Pyrazolines, or dihydropyrazoles, are five-membered heterocyclic compounds that are readily synthesized from hydrazines. elifesciences.orgsci-hub.se The most prevalent method for preparing 2-pyrazolines is the acid- or base-catalyzed cyclocondensation reaction of an α,β-unsaturated aldehyde or ketone (chalcone) with this compound. sci-hub.sejocpr.com The reaction proceeds via a Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration. researchgate.net The resulting N-aryl pyrazolines can be further functionalized, for example, by acylation at the N-1 position. jocpr.com Spectroscopic characterization, particularly ¹H NMR, is key to confirming the pyrazoline ring structure, with characteristic signals for the diastereotopic protons at the C-4 and C-5 positions. elifesciences.org

Amide and Thiourea (B124793) Derivatives

Amide Derivatives: Amide linkages can be formed directly from this compound. A notable method involves the direct coupling of carboxylic acids with hydrazines in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). This approach is advantageous as it uses the hydrazine directly as the amine component and produces ammonia as the only byproduct. rsc.org

Thiourea Derivatives: Thiourea derivatives are valuable synthetic intermediates. The synthesis of N,N'-disubstituted thioureas containing the (3,4,5-Trifluorophenyl) group can be achieved by reacting the hydrazine with an appropriate isothiocyanate. For example, to prepare 1-aroyl-3-aryl thioureas, an aroyl chloride is first reacted with a thiocyanate (B1210189) salt (e.g., KSCN or NH₄SCN) to generate an aroyl isothiocyanate in situ. Subsequent addition of an amine or hydrazine, such as this compound, leads to the desired thiourea derivative. mdpi.comnih.gov Similarly, bis(aroylthiourea)hydrazine derivatives can be prepared by reacting two equivalents of an in situ-generated aroyl isothiocyanate with one equivalent of hydrazine hydrate. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. libretexts.orgsigmaaldrich.com While this compound itself can participate in reactions like Buchwald-Hartwig amination via its -NH₂ group, its derivatives offer broader applications. For instance, if the hydrazine is converted into a halogenated heterocyclic derivative (e.g., a chloropyrazole or bromo-1,2,4-triazole), this derivative can then act as an electrophilic partner in Suzuki-Miyaura, Heck, or Sonogashira couplings. libretexts.org

The general catalytic cycle for these reactions involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the nucleophilic partner (e.g., an organoboron reagent in Suzuki coupling) and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org It is important to note that the reactivity of aryl halides in these couplings typically follows the order I > Br > OTf >> Cl > F. libretexts.org Therefore, the C-F bonds of the trifluorophenyl ring are generally expected to remain intact under standard cross-coupling conditions, allowing for selective reaction at a more reactive site (e.g., a bromine or iodine atom) on a different part of the molecule. This selective reactivity is crucial for the modular construction of complex molecular architectures. nih.govyoutube.com

Reaction Mechanisms and Kinetics of this compound and its Derivatives

The reactivity of this compound is fundamentally shaped by the interplay between the electron-rich hydrazine group and the electron-deficient trifluorinated phenyl ring. This dynamic dictates the compound's behavior in various chemical transformations, influencing reaction rates, pathways, and the stereochemical outcomes of its derivatives.

The hydrazine functional group, -NHNH₂, is characterized by the presence of lone pairs of electrons on both nitrogen atoms, rendering it a potent nucleophile. In this compound, the terminal nitrogen (β-nitrogen) is generally more nucleophilic and basic than the nitrogen attached to the aromatic ring (α-nitrogen). This is because the lone pair of the α-nitrogen is delocalized into the π-system of the phenyl ring, reducing its availability for nucleophilic attack.

The primary mode of reaction for phenylhydrazines involves the nucleophilic attack of the β-nitrogen atom on an electrophilic carbon. A classic example is the formation of a phenylhydrazone through reaction with an aldehyde or ketone. acs.orggoogle.com This reaction serves as the initial step in the widely used Fischer indole (B1671886) synthesis. acs.org The general mechanism involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to form the C=N bond of the hydrazone. google.com

Table 1: General Nucleophilic Reactions of Phenylhydrazines
ElectrophileReaction TypeIntermediate/ProductTypical Conditions
Aldehyde/KetoneCondensationPhenylhydrazoneAcidic or basic catalysis
Acyl HalideAcylationAcylhydrazideBase (e.g., pyridine)
Alkyl HalideAlkylationAlkylated PhenylhydrazineBase, often with heating
IsocyanateAdditionSemicarbazide derivativeInert solvent

The three fluorine atoms on the phenyl ring of this compound exert a profound influence on its reactivity. Fluorine is the most electronegative element, and its primary impact on the aromatic ring is a strong electron-withdrawing inductive effect (-I). google.com This effect reduces the electron density of the phenyl ring and, by extension, decreases the basicity and nucleophilicity of the attached α-nitrogen atom.

This electronic modification has significant consequences for reaction pathways. In the context of the Fischer indole synthesis, the reduced electron density of the phenyl ring can affect the key vulcanchem.comvulcanchem.com-sigmatropic rearrangement step. The rearrangement involves the formation of a new C-C bond and the cleavage of the N-N bond. acs.org The rate of this step, often considered the rate-determining step, is sensitive to the electronic nature of the substituents on the aromatic ring. The strong inductive withdrawal by the three fluorine atoms makes the aromatic ring less nucleophilic, which can slow down the cyclization process or necessitate harsher reaction conditions, such as stronger acids or higher temperatures.

Furthermore, the electron-withdrawing nature of the fluoro-substituents increases the acidity of the N-H protons, particularly the one on the α-nitrogen. This can influence the equilibrium of the initial hydrazone formation and subsequent tautomerization to the ene-hydrazine intermediate, a crucial step for the sigmatropic rearrangement to occur.

Table 2: Predicted Electronic Effects of Fluorine Substituents on this compound Reactivity
PropertyEffect of 3,4,5-Trifluoro SubstitutionConsequence for Reaction Mechanisms
Nucleophilicity of HydrazineDecreasedSlower rates for nucleophilic attack (e.g., hydrazone formation).
Basicity of α-NitrogenSignificantly DecreasedAffects protonation equilibria in acid-catalyzed reactions.
Acidity of N-H ProtonsIncreasedCan facilitate deprotonation steps under basic conditions.
Electron Density of Phenyl RingDecreasedMay hinder electrophilic aromatic substitution but can affect rearrangement rates (e.g., Fischer indole synthesis).

While this compound itself is an achiral molecule, it is frequently used as a precursor in the synthesis of chiral molecules, where the formation of new stereocenters is a critical aspect of the reaction. The stereochemical outcome of such reactions is determined during the step where a planar (sp²) center is converted to a tetrahedral (sp³) center.

For instance, in the Fischer indole synthesis, if an unsymmetrical ketone is used as the starting material, a new stereocenter is not typically formed in the indole ring itself, but the use of a chiral ketone can lead to diastereomeric products. More significantly, when this compound reacts to form heterocyclic rings other than indoles, such as pyrazolines or triazolines, new stereocenters are often generated.

The synthesis of chiral 4,5-dihydro-1H- acs.org-triazoline derivatives via 1,3-dipolar cycloaddition reactions is a prime example. In these reactions, a nitrile imine (derived from a hydrazonyl chloride) reacts with a chiral Schiff base. The facial selectivity of the approach of the dipole to the dipolarophile determines the configuration of the newly formed stereocenter. The substituents on the phenylhydrazine portion of the dipole can exert steric and electronic influences that direct the approach of the reactants, thereby controlling the stereochemical outcome. The development of catalytic asymmetric methods for these transformations allows for the selective formation of one enantiomer over the other, a crucial requirement in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Characterization of 3,4,5 Trifluorophenyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for probing the structural framework of (3,4,5-Trifluorophenyl)hydrazine. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a comprehensive picture of the molecule's connectivity and electronic environment can be assembled.

Proton NMR (¹H NMR) for Hydrazine (B178648) and Aromatic Protons

In the ¹H NMR spectrum of this compound, the protons of the hydrazine group (-NH-NH₂) and the aromatic ring give rise to distinct signals. The chemical shifts of these protons are influenced by their local electronic environment. oregonstate.edu Generally, protons attached to nitrogen atoms in hydrazines appear as broad signals due to quadrupole broadening and chemical exchange. For hydrazides, the NH₂ protons can appear around 4.55 ppm in DMSO-d₆. researchgate.net The aromatic protons on the trifluorophenyl ring are expected in the aromatic region, typically between 6.5 and 9.5 ppm. oregonstate.edu

For instance, in a related compound, 3-Fluorophenylhydrazine hydrochloride, the aromatic protons appear in the range of 6.730 to 7.297 ppm in DMSO-d₆, while the hydrazine protons are observed at 8.7 and 10.50 ppm. chemicalbook.com The specific chemical shifts for the aromatic protons of this compound would be influenced by the three fluorine substituents.

Table 1: Representative ¹H NMR Chemical Shifts

Proton Type Typical Chemical Shift (δ, ppm)
Aromatic CH 6.5 - 9.5 oregonstate.edu
Hydrazine NH₂ ~4.55 (in DMSO-d₆) researchgate.net

Note: Chemical shifts are dependent on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) for Structural Elucidation

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons are particularly informative. Aromatic carbons generally resonate in the range of 100-150 ppm. pdx.edu The carbons directly bonded to fluorine atoms will exhibit coupling (J-coupling) with the ¹⁹F nucleus, leading to splitting of the carbon signals. This C-F coupling is a powerful tool for assigning the signals of the fluorinated aromatic ring. For example, the carbon atoms C-3, C-4, and C-5 are expected to be significantly influenced by the attached fluorine atoms. Quaternary carbons, those without any attached protons, typically show weaker signals. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

Carbon Type Typical Chemical Shift (δ, ppm)
Aromatic C (unsubstituted) 100 - 150 pdx.edu
Aromatic C-F 150 - 170 (highly dependent on substitution)

Note: These are general ranges and actual values can vary.

Fluorine-19 NMR (¹⁹F NMR) for Trifluorophenyl Moiety

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It offers a wide chemical shift range, making it excellent for distinguishing between different fluorine environments. nih.gov For this compound, the three fluorine atoms are in two different chemical environments (F-4 and F-3/F-5). This would result in two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts for fluoroaromatic compounds typically fall between -60 and -172 ppm. researchgate.net The fluorine at the 4-position will appear as a triplet due to coupling with the two equivalent fluorine atoms at the 3 and 5-positions. The fluorines at the 3 and 5-positions will appear as a doublet due to coupling with the fluorine at the 4-position.

Table 3: Predicted ¹⁹F NMR Data

Fluorine Position Predicted Multiplicity Typical Chemical Shift Range (δ, ppm)
F-4 Triplet -60 to -172 researchgate.net

Note: Chemical shifts are referenced to a standard like CFCl₃. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, it would help to confirm the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying the quaternary carbons and confirming the attachment of the hydrazine group to the aromatic ring. For example, correlations would be expected between the hydrazine protons and the C-1, C-2, and C-6 carbons of the phenyl ring.

Infrared (IR) and Raman Spectroscopy

Vibrational Band Assignments for N-H, C=N, and Aromatic Modes

The IR and Raman spectra of this compound and its derivatives will exhibit characteristic bands corresponding to specific molecular vibrations.

N-H Stretching: The N-H stretching vibrations of the hydrazine group are expected to appear in the region of 3300-3500 cm⁻¹. libretexts.org Primary amines typically show two bands in this region, corresponding to asymmetric and symmetric stretching modes. msu.edu In aromatic amines, these absorptions can be shifted to slightly higher frequencies. msu.edu

C=N Stretching (in derivatives): In derivatives where the hydrazine has reacted to form a hydrazone, a C=N stretching vibration will be present. This band typically appears in the range of 1550–1650 cm⁻¹. pressbooks.pub

Aromatic Modes: The trifluorophenyl ring will give rise to several characteristic vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. libretexts.org

C=C Stretching: The in-ring C=C stretching vibrations of the aromatic ring usually appear in the 1400-1600 cm⁻¹ region. libretexts.org

C-F Stretching: The C-F stretching vibrations are strong and typically occur in the 1000-1400 cm⁻¹ region. The exact position will depend on the substitution pattern.

N-N Stretching: The N-N stretching vibration in hydrazine and its derivatives can be observed in the Raman spectrum and is expected around 1111-1240 cm⁻¹. researchgate.net

Table 4: Characteristic IR and Raman Vibrational Frequencies

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 libretexts.org Medium to Strong
Aromatic C-H Stretch > 3000 libretexts.org Variable
C=N Stretch (derivatives) 1550 - 1650 pressbooks.pub Medium
Aromatic C=C Stretch 1400 - 1600 libretexts.org Variable
C-F Stretch 1000 - 1400 Strong

The combination of these spectroscopic techniques provides a powerful and comprehensive approach for the structural characterization of this compound and its derivatives, ensuring accurate identification and a deep understanding of their molecular architecture.

Conformational Analysis via IR Spectroscopy

Infrared (IR) spectroscopy serves as a powerful tool for probing the conformational landscape of molecules. In the case of hydrazine and its derivatives, IR spectra reveal characteristic vibrational modes that are sensitive to the molecule's geometry and the electronic environment of its constituent atoms.

Computational studies on hydrazine (H₂NNH₂) have shown that the molecule exists in different conformations, with the most stable form exhibiting distinct inner and outer NNH angles. wayne.edu These conformational preferences are influenced by factors such as hydrogen bonding and hyperconjugation. wayne.edu For substituted hydrazines, such as phenylhydrazines, the rotational barrier around the C-N bond and the inversion barrier at the nitrogen atoms contribute to a complex conformational space.

While specific experimental IR studies on the conformational analysis of this compound are not extensively detailed in the provided search results, the principles derived from studies on similar molecules like (pentafluorophenyl)hydrazine can be applied. The IR spectrum of (pentafluorophenyl)hydrazine is available and shows characteristic absorption bands. nist.gov The positions and intensities of N-H stretching and bending vibrations, as well as C-F and C-N stretching modes, are particularly informative. For instance, the stretching frequencies of the imine C=N bond in hydrazine derivatives typically appear in the range of 1630-1647 cm⁻¹. researchgate.net Analysis of these bands, often in conjunction with computational modeling, allows for the identification of the most stable conformers present in a sample.

Theoretical calculations, such as those performed on 3,4,5-trifluorobenzoic acid, demonstrate how potential energy surfaces can be scanned to identify stable conformations. illinois.edu A similar approach for this compound would involve mapping the potential energy as a function of key dihedral angles, such as the C-C-N-N and C-N-N-H torsions. The calculated vibrational frequencies for each stable conformer could then be compared with experimental IR data to confirm their presence.

Table 1: Key IR Vibrational Modes for Hydrazine Derivatives

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Significance
N-H Stretch3200-3400Sensitive to hydrogen bonding and conformation.
C=N Stretch (Imine)1630-1647Indicates the presence of a double bond between carbon and nitrogen. researchgate.net
C-N Stretch1250-1350Reflects the strength of the carbon-nitrogen single bond. researchgate.net
C-F Stretch1100-1400Characteristic of fluorinated aromatic rings.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. High-resolution mass spectrometry further provides highly accurate mass measurements, enabling the determination of elemental compositions.

The mass spectrum of a compound provides a fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and various fragment ions. The molecular ion peak (M⁺) confirms the molecular weight of the compound. For instance, the molecular weight of (pentafluorophenyl)hydrazine is 198.0934 g/mol . nist.gov

When a molecule is ionized in a mass spectrometer, it can undergo fragmentation, breaking into smaller, charged pieces. chemguide.co.uk The pattern of these fragments is characteristic of the molecule's structure. In phenylhydrazine (B124118) derivatives, common fragmentation pathways involve cleavage of the N-N bond and fragmentation of the aromatic ring. The stability of the resulting carbocations and other fragment ions influences the intensity of their corresponding peaks in the mass spectrum. chemguide.co.uk For example, in the mass spectra of halogenated phenylpiperazinopropanones, a base peak at m/z 113 results from α-cleavage of the molecular ion. researchgate.net Similarly, the fragmentation of phthalazine-1,4-dione derivatives shows characteristic patterns that help in their identification. researchgate.net

The presence of fluorine atoms in this compound will significantly influence its fragmentation pattern. The loss of fluorine atoms or HF molecules are potential fragmentation pathways that can be observed. The accurate mass measurements from HRMS can help distinguish between fragments with the same nominal mass but different elemental compositions.

Table 2: Common Fragment Ions in the Mass Spectra of Phenylhydrazine Derivatives

Fragment IonDescriptionSignificance
[M]⁺Molecular IonConfirms the molecular weight of the compound.
[M - NH₂]⁺Loss of an amino groupA common fragmentation pathway for hydrazines.
[C₆H₂F₃]⁺Trifluorophenyl cationIndicates fragmentation of the hydrazine side chain.
[C₅HF₂]⁺Loss of CF from the phenyl ringA potential fragmentation pathway for fluorinated aromatics.

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. researchgate.net These methods are widely used for the analysis of complex mixtures, the determination of compound purity, and the quantification of analytes in various matrices. shimadzu.commdpi.com

For a compound like this compound, a GC-MS method would likely be suitable due to its expected volatility. The gas chromatograph separates the compound from any impurities or other components in a mixture based on their boiling points and interactions with the stationary phase of the GC column. mdpi.com The separated components then enter the mass spectrometer, which provides mass spectra for their identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound. GC-MS can be used to assess the purity of a synthesized batch of this compound by detecting and identifying any residual starting materials or byproducts.

LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. lcms.cz In the context of this compound derivatives, which might be larger and less volatile, LC-MS would be the method of choice. The use of tandem mass spectrometry (LC-MS/MS or GC-MS/MS) can further enhance selectivity and sensitivity, which is crucial for analyzing trace-level components in complex samples. researchgate.netshimadzu.com Derivatization techniques can also be employed to improve the chromatographic behavior and detection sensitivity of hydrazine compounds. researchgate.net

X-ray Crystallography and Single-Crystal Diffraction

By diffracting X-rays off a single crystal of a compound, a unique diffraction pattern is obtained. This pattern is then mathematically processed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. This allows for the precise determination of the molecular structure, including the planarity of the phenyl ring, the geometry of the hydrazine moiety, and the relative orientation of the trifluorophenyl group with respect to the hydrazine chain.

For example, single-crystal X-ray diffraction was used to determine the crystal and molecular structure of a derivative of (4-fluorophenyl)hydrazine, revealing details about its triclinic crystal system and space group. sibran.ru Similar studies on crystals of this compound or its derivatives would provide definitive information about their solid-state conformation. Such data is invaluable for understanding the steric and electronic effects of the fluorine substituents on the molecular geometry.

Table 3: Crystallographic Data for a Representative Fluorinated Phenylhydrazine Derivative sibran.ru

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.2723(6)
b (Å)9.3009(7)
c (Å)9.9895(7)
α (°)79.224(2)
β (°)75.851(2)
γ (°)72.337(2)
Volume (ų)704.83(9)

Beyond the individual molecular structure, X-ray crystallography provides a detailed picture of how molecules are arranged in the crystal lattice. This allows for the analysis of various non-covalent intermolecular interactions that govern the crystal packing. For hydrazine derivatives, hydrogen bonding involving the N-H protons of the hydrazine group is a key interaction. These hydrogen bonds can occur between neighboring hydrazine molecules or with other functional groups if present.

In the crystal structure of 3,4-diamino-1,2,4-triazole and its methyl derivative, a detailed investigation using high-resolution X-ray diffraction revealed a network of intermolecular interactions, including weak X-H···π and mixed X-H···N/X-H···π hydrogen bonds. nih.gov The fluorine atoms in this compound can also participate in intermolecular interactions, such as C-H···F and F···F contacts, which can influence the crystal packing.

Conformational Analysis in the Solid State

The precise solid-state conformation of this compound has not been extensively detailed in publicly available literature. However, insights into the conformational behavior of related structures can be drawn from the crystallographic analysis of its derivatives. The study of these derivatives provides a foundational understanding of the steric and electronic influences on the molecular geometry in the crystalline form.

For this compound itself, the conformation in the solid state would be dictated by a balance of intramolecular forces, such as the repulsion between the fluorine atoms and the hydrazine moiety, and intermolecular forces, including hydrogen bonding and π-π stacking interactions. The presence of three fluorine atoms on the phenyl ring introduces significant electronic effects, influencing the bond lengths and angles within the aromatic system.

The solid-state structure of fluorinated phenylhydrazines can be further elucidated using advanced techniques like solid-state NMR (ssNMR). nih.gov Fast magic-angle spinning (MAS) NMR, for instance, can provide detailed information about the local environment of specific nuclei, such as ¹⁹F, ¹³C, and ¹⁵N, helping to distinguish between different conformers or polymorphs present in the solid sample. nih.govchemrxiv.org

Table 1: Crystallographic Data for a (Fluorophenyl)hydrazine Derivative

Parameter Value
Compound Name 5-(2-(4-fluorophenyl)hydrazono)-4-methyl-2-((3-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-2,5-dihydrothiazole dimethylformamide monosolvate cardiff.ac.uk
Crystal System Not specified in the provided abstract
Space Group Not specified in the provided abstract
Key Conformational Feature The plane of the methylphenyl group deviates from the plane of the rest of the molecule with a twist angle of 43.78(8)°. cardiff.ac.uk

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. cmu.edu For (3,4,5-Trifluorophenyl)hydrazine, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to determine its structural and electronic properties with a high degree of accuracy. researchgate.netajchem-a.comajchem-a.com

Geometry Optimization and Electronic Structure Analysis

The first step in DFT analysis is geometry optimization, where the molecule's most stable three-dimensional arrangement (its ground state) is calculated. This process determines key structural parameters like bond lengths and angles. For a molecule like this compound, this would involve defining the spatial relationship between the trifluorinated phenyl ring and the hydrazine (B178648) moiety. The optimized structure is the one with the minimum possible energy. ajchem-a.comajchem-a.com Analysis of similar compounds shows that DFT methods can reproduce experimentally determined structural parameters with good agreement. nih.govresearchgate.net

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. irjweb.comwikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons, correlating with the molecule's nucleophilicity. youtube.com

LUMO : This orbital is an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, reflecting the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com For example, a related study on a triazole derivative calculated a HOMO-LUMO gap of 4.0159 eV, indicating significant stability. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data for Phenylhydrazine (B124118) Derivatives
ParameterDescriptionTypical Value Range (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-9.1 to -6.3
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-5.6 to -1.8
Energy Gap (ΔE)Difference between LUMO and HOMO energies (ELUMO - EHOMO)3.4 to 4.5

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. researchgate.netchemrxiv.org These maps are invaluable for predicting where a molecule is likely to interact with other species.

On an MEP map, different colors correspond to different electrostatic potential values:

Red : Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. ajchem-a.com

Blue : Represents regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. ajchem-a.com

Green : Denotes areas with neutral or near-zero potential. ajchem-a.com

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the hydrazine group, identifying them as primary sites for electrophilic interactions and hydrogen bond donation. ajchem-a.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates.

Ligand-Protein Interactions and Binding Affinity Predictions

Docking simulations place the ligand, in this case, this compound or its derivatives, into the binding site of a target protein. The simulation then calculates a "docking score" or binding energy, which estimates the binding affinity between the ligand and the protein. researchgate.net A lower binding energy (a more negative score) generally indicates a more stable and favorable interaction. nih.gov

These studies also reveal the specific non-covalent interactions that stabilize the ligand-protein complex, such as:

Hydrogen bonds

Hydrophobic interactions

π-stacking

Van der Waals forces

Analysis of these interactions is crucial for understanding the mechanism of binding and for rationally designing more potent inhibitors. nih.gov

Identification of Potential Molecular Targets

Molecular docking studies on compounds structurally related to this compound have identified several potential protein targets. For instance, Schiff bases derived from fluorophenylhydrazines have been docked against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), proteins implicated in Alzheimer's disease. researchgate.net Other studies involving hydrazone derivatives have investigated targets like DNA gyrase, a bacterial enzyme, and cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.netd-nb.info These findings suggest that this compound could be a scaffold for developing inhibitors against a range of biological targets.

Table 2: Potential Molecular Targets for Phenylhydrazine-Based Compounds
Potential TargetAssociated Disease/FunctionExample PDB IDReference
Acetylcholinesterase (AChE)Alzheimer's Disease2CKM researchgate.net
Butyrylcholinesterase (BChE)Alzheimer's Disease1P0I researchgate.net
DNA GyraseBacterial Infection- researchgate.net
Cyclooxygenase-2 (COX-2)Inflammation- d-nb.info

Applications in Biological and Medicinal Chemistry Research

Anticancer and Antitumor Activity Studies

Derivatives of (3,4,5-Trifluorophenyl)hydrazine have been the subject of numerous studies for their potential to combat cancer. Research has delved into their mechanisms of action, including their ability to halt the growth of cancer cells and induce programmed cell death.

The cytotoxic effects of compounds derived from this compound have been evaluated against various cancer cell lines using in vitro assays such as the MTT and XTT assays. These assays measure the metabolic activity of cells and thus their viability. For instance, a study on fluorinated aminophenylhydrazines demonstrated that a compound containing five fluorine atoms exhibited remarkably significant antitumor activity on the A549 lung cancer cell line, with an IC50 value of 0.64 μM. semanticscholar.org Similarly, derivatives like N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines have shown significant growth inhibition against a panel of cancer cell lines.

Interactive Data Table: In Vitro Anticancer Activity

Compound ClassCancer Cell LineAssayIC50/PGIReference
Fluorinated AminophenylhydrazinesA549 (Lung)ATP luminometricIC50: 0.64 µM semanticscholar.org
N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-aminesSNB-19Not SpecifiedPGI: 86.61%
N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-aminesOVCAR-8Not SpecifiedPGI: 85.26%
N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-aminesNCI-H40Not SpecifiedPGI: 75.99%
N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-aminesHOP-92Not SpecifiedPGI: 67.55%
N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-aminesMDA-MB-231Not SpecifiedPGI: 56.88%

Beyond initial cytotoxicity, the ability of these compounds to inhibit the proliferation of cancer cells is a key area of investigation. Flow cytometry using methods like the CFSE assay is employed to determine the proliferative index of cancer cells after treatment. Research has indicated that fluorinated aminophenylhydrazines can have strong antiproliferative effects. semanticscholar.org For example, a biscoumarin with 3,4,5-trifluoro substituents demonstrated strong cytostatic effects on lung cancer cell proliferation. nih.gov This inhibition of cell proliferation is a crucial step in preventing tumor growth and metastasis.

A significant mechanism through which many anticancer agents exert their effect is by inducing apoptosis, or programmed cell death. Studies have shown that derivatives of this compound can trigger this process in cancer cells. semanticscholar.org This is often observed through morphological changes like chromatin condensation and the expression of key apoptotic markers such as cleaved caspase-3. semanticscholar.org The induction of apoptosis is a desirable trait for anticancer drugs as it eliminates cancer cells in a controlled manner. Some research has focused on how synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment, a related structure, can induce apoptotic-like cell death in leukemia cells. nih.gov

Microtubules, which are dynamic polymers of tubulin, are essential for cell division. Disrupting their dynamics is a validated strategy in cancer chemotherapy. nih.gov Several studies have investigated compounds containing the 3,4,5-trifluorophenyl moiety for their ability to inhibit tubulin polymerization. These compounds can bind to tubulin, preventing the formation of microtubules and thereby arresting the cell cycle, typically in the G2/M phase, leading to cell death. nih.gov For example, certain 1,2,4-triazole (B32235) derivatives have been shown to be potent inhibitors of tubulin polymerization. nih.gov

Research has demonstrated the targeted efficacy of this compound derivatives against specific cancer cell lines. For instance, a pyrazolo[1,5-a]pyrimidine (B1248293) derivative showed marked inhibition against the proliferation of human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45. jcsp.org.pk Similarly, a biscoumarin with 3,4,5-trifluoro substituents was found to be effective against lung cancer cells. nih.gov This specificity is crucial for developing targeted cancer therapies with potentially fewer side effects.

Antimicrobial Activity (Antibacterial and Antifungal)

In addition to their anticancer properties, hydrazine (B178648) derivatives, including those with fluorine substituents, have been explored for their antimicrobial activity. They have shown varying degrees of effectiveness against a range of bacterial and fungal strains. nih.govresearchgate.netresearchgate.netmdpi.commdpi.com

The introduction of fluorine atoms into the structure of these compounds can significantly influence their antimicrobial potency. nih.gov Research has shown that fluorinated hydrazide-hydrazones can exhibit significant antibacterial and antifungal properties. nih.govmdpi.com For example, certain hydrazone derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Interactive Data Table: Antimicrobial Activity

Compound TypeMicrobial StrainActivityReference
Fluorinated aldimineS. aureus ATCC 9144Antibacterial nih.gov
Fluorinated aldimineE. coli ATCC 25922Antibacterial nih.gov
Hydrazide-hydrazoneCandida albicansAntifungal mdpi.com
Hydrazide-hydrazoneS. aureusAntibacterial nih.gov
Hydrazide-hydrazoneE. coliAntibacterial nih.gov

Activity against Gram-Positive and Gram-Negative Bacteria

Hydrazone derivatives incorporating a trifluorophenyl moiety have been evaluated for their efficacy against a range of bacterial pathogens. Research indicates that the presence and position of fluorine atoms on the phenyl ring are crucial for antibacterial potency.

Studies on fluorinated aldimines and hydrazones have shown susceptibility in both Gram-positive and Gram-negative bacteria. For instance, certain fluorinated hydrazide-hydrazones have demonstrated significant activity against clinical isolates of Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govnih.gov The activity of these compounds is often compared to standard antibiotics like ampicillin (B1664943) and ciprofloxacin (B1669076) to gauge their potential. nih.govmdpi.com In some cases, derivatives with electron-donating groups have shown enhanced activity against Gram-negative bacteria like E. coli, with potencies exceeding that of ciprofloxacin. nih.govmdpi.com The substitution pattern on the phenyl ring is a determining factor, with meta-position fluorination being identified as particularly favorable for antibacterial action. nih.gov

Table 1: Antibacterial Activity of Selected Hydrazone Derivatives This table is representative of data found in the cited literature for fluorinated hydrazones and is for illustrative purposes.

Compound Type Bacterial Strain Activity Metric (e.g., MIC) Reference
Fluorinated Aldimine E. coli (Gram-Negative) Moderate Inhibition nih.gov
Fluorinated Aldimine S. aureus (Gram-Positive) Moderate Inhibition nih.gov
Hydrazide-hydrazone E. coli MIC = 0.49 µg/mL nih.govmdpi.com
Hydrazide-hydrazone B. subtilis (Gram-Positive) MIC = 0.002 µg/mL mdpi.com
Hydrazide-hydrazone S. epidermidis (Gram-Positive) MIC = 0.002 µg/mL mdpi.com

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Antifungal Efficacy

The investigation of hydrazine-based compounds has extended to their potential as antifungal agents, particularly against opportunistic pathogens like Candida albicans. nih.govnih.gov Hydrazide and acyl hydrazone derivatives have shown effectiveness against various fungal strains, including non-albicans Candida species. nih.gov

The structural integrity of the hydrazine linkage appears critical for antifungal action. Studies have demonstrated that replacing the hydrazine moiety with other linkers, such as carbazide, can lead to a significant loss of potency, highlighting the importance of the -NH-NH- group for hydrogen bonding and interaction with fungal targets. nih.gov Certain N'-phenylhydrazide derivatives have exhibited potent activity against fluconazole-resistant C. albicans strains, suggesting a different mechanism of action than conventional azole antifungals. nih.gov The mechanism for some of these compounds involves inducing oxidative damage and disrupting the morphology of fungal mycelium. nih.gov

Table 2: Antifungal Activity of Representative Hydrazide/Hydrazone Compounds This table is based on findings for the broader class of hydrazone compounds discussed in the cited sources.

Compound Class Fungal Strain Activity Metric (e.g., MIC) Reference
Hydrazine-based compound Candida albicans (Wild-type) Fungicidal nih.gov
Hydrazine-based compound C. albicans (Drug-resistant) Effective nih.gov
N'-phenylhydrazide C. albicans (Fluconazole-resistant) MIC80 = 1.9 - 4.0 µg/mL nih.gov
Hydrazide-hydrazone Candida albicans MIC values of 6.25-100 mg/ml researchgate.net

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Mechanisms of Antimicrobial Action (e.g., DHFR inhibition)

A key mechanism through which some antimicrobial agents exert their effect is the inhibition of dihydrofolate reductase (DHFR). nih.gov DHFR is a vital enzyme in virtually all living organisms, responsible for converting dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of DNA and certain amino acids. nih.gov Inhibiting this enzyme disrupts nucleotide biosynthesis, ultimately leading to cell death. nih.gov

While research specifically on this compound is limited, related heterocyclic compounds containing pyrimidine (B1678525) or triazole motifs, which can be synthesized from hydrazine derivatives, are known DHFR inhibitors. nih.govnih.gov For example, certain dihydropyrimidine (B8664642) (DHP) compounds have been reported to inhibit DHFR. nih.gov The development of resistance to existing DHFR inhibitors like methotrexate (B535133) necessitates the exploration of new chemical scaffolds, and fluorinated hydrazone derivatives represent a promising avenue for discovering novel inhibitors. nih.gov

Antiviral Activity

The structural framework of hydrazones is present in various molecules with demonstrated antiviral properties. Research into pentacyclic triterpenoids and other natural product derivatives has shown that modification with hydrazine-related functionalities can influence antiviral potency. nih.govresearchgate.net Substituted 2,4,6-s-triazines, which can be synthesized from hydrazine derivatives, have been evaluated for their antiviral activity against viruses such as Japanese encephalitis virus (JEV) and Herpes simplex virus-1 (HSV-1). farmaceut.org

SARS-CoV-2 Related Research

In the context of the COVID-19 pandemic, significant research has focused on identifying inhibitors for key viral enzymes of SARS-CoV-2. The 3C-like protease (3CLpro) is an essential enzyme for viral replication, making it a prime target for antiviral therapeutics. nih.govnih.gov

Research has led to the design of potent, non-toxic inhibitors of SARS-CoV-2 3CLpro. While not always containing a full hydrazine group, many of these inhibitors feature fluorinated phenyl rings as part of their structure to enhance binding and potency. nih.gov For example, the design of dipeptidyl inhibitors has incorporated fluorinated cyclohexyl groups to interact with subsites of the enzyme's active site. nih.gov Furthermore, phenolic compounds have been identified that bind to an allosteric site on the SARS-CoV-2 papain-like protease (PLpro), another crucial viral enzyme, inhibiting its activity and demonstrating antiviral effects in cell-based assays. nih.gov

Anti-inflammatory and Analgesic Properties

Hydrazone derivatives have been investigated for a range of pharmacological activities, including anti-inflammatory and analgesic effects. mdpi.com Research into hydrazide-hydrazones derived from scaffolds like trifluoromethylphenyl acrylic acid has been part of a broader effort to develop new molecules with medicinal properties. researchgate.net The anti-inflammatory potential of this class of compounds continues to be an area of active investigation.

Antioxidant Activity

Many hydrazone derivatives exhibit significant antioxidant properties. researchgate.net This activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. researchgate.netnih.gov The antioxidant capacity of these molecules is influenced by the substitution pattern on the aromatic rings.

Compounds containing a trifluoromethylphenyl group have been synthesized and screened for their antioxidant activity. researchgate.net Studies on related hydrazone structures, such as those with a 3,4,5-trimethoxybenzyl group, have shown that the presence of electron-donating groups, particularly a phenolic hydroxyl group, can lead to potent antioxidant effects, sometimes exceeding that of the standard antioxidant BHT (butylated hydroxytoluene). nih.gov The mechanism of antioxidant action can involve hydrogen atom transfer or single electron transfer, depending on the compound's structure. nih.gov

Table 3: Antioxidant Activity of Representative Hydrazone Compounds This table illustrates the type of data reported for hydrazone derivatives in the cited literature.

Compound Type Assay Result Reference
Trifluoromethylphenyl acrylic acid hydrazide-hydrazone DPPH Showed antioxidant activity researchgate.net
Hydrazone with phenolic hydroxyl group DPPH IC₅₀ = 62 µg/mL nih.gov
Hydrazinecarbothioamide DPPH Excellent antioxidant activity researchgate.net

IC₅₀ is the concentration of a substance required to reduce the initial DPPH concentration by 50%.

Enzyme Inhibition Studies (e.g., DPP-IV)

Dipeptidyl peptidase-IV (DPP-IV) inhibitors are an established class of oral medications for the management of type 2 diabetes mellitus. nih.govscholaris.ca They function by blocking the DPP-IV enzyme, which in turn increases the levels of incretin (B1656795) hormones like GLP-1 and GIP. scholaris.canih.gov This action helps to regulate blood glucose by enhancing insulin (B600854) secretion and reducing glucagon (B607659) release. scholaris.canih.gov The class of drugs, often called "gliptins," includes well-known examples such as sitagliptin, vildagliptin, and saxagliptin. nih.govnih.gov

The chemical structure of some prominent DPP-IV inhibitors incorporates a trifluorophenyl group. For instance, the widely used drug Sitagliptin contains a (2,4,5-trifluorophenyl) moiety. google.com This highlights the relevance of trifluorinated phenyl rings in the design of effective DPP-IV inhibitors. Derivatives of (2,4,5-trifluorophenyl)hydrazine (B1442932) have been noted for their potential as DPP-IV inhibitors, with some demonstrating significant activity in preclinical models.

However, a direct link between This compound and the synthesis or activity of DPP-IV inhibitors is not substantially documented in the reviewed scientific literature. While the general class of fluorinated phenylhydrazines is of interest in medicinal chemistry for creating heterocyclic structures like triazoles and pyrazoles found in various therapeutic agents, specific research detailing the use of the this compound isomer for DPP-IV inhibition is not apparent. nih.govnih.gov

Biological Imaging and Sensing Applications

Hydrazine and its derivatives are foundational in the synthesis of fluorescent probes for biological imaging. uni.lunih.gov These probes are designed to detect and visualize specific molecules or processes within living cells and organisms. nih.govrsc.org For example, fluorescent sensors have been developed to detect hydrazine itself in environmental and biological samples, often utilizing a reaction that causes a change in fluorescence upon interaction with the hydrazine molecule. nih.govrsc.org These applications are crucial for monitoring environmental toxins and understanding biochemical pathways. uni.lunih.gov

The development of fluorescent probes often involves creating molecules with specific photophysical properties, such as a large Stokes shift and high quantum yield, to ensure sensitive and clear imaging. rsc.org Various fluorophores, including coumarins and BODIPY dyes, have been functionalized with hydrazine-reactive groups for these purposes. nih.govnih.gov These probes have been successfully used for imaging in living cells, such as HeLa and RAW 264.7 macrophage cells. nih.govrsc.org

Despite the extensive use of the hydrazine functional group in creating imaging agents, there is no specific evidence in the available research literature of This compound being employed as a key component in the development of probes for biological imaging or sensing applications. The research focus has been on either detecting hydrazine or using other hydrazine derivatives to build the core of the sensing molecules.

Coordination Chemistry of 3,4,5 Trifluorophenyl Hydrazine Derived Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands derived from (3,4,5-Trifluorophenyl)hydrazine typically involves a multi-step process. The first step is the formation of a suitable ligand, often a Schiff base, by the condensation reaction of this compound with an appropriate aldehyde or ketone. This reaction creates an imine (-C=N-) linkage, and the resulting Schiff base ligand can then be reacted with a metal salt, such as a halide or acetate (B1210297) salt of a transition metal, to form the desired complex.

The characterization of these complexes is crucial to confirm their formation and to elucidate their structure. Standard analytical techniques employed for this purpose include elemental analysis, mass spectrometry, and various spectroscopic methods.

Ligand-Metal Binding Modes and Geometries

Ligands derived from this compound can coordinate to metal ions in several ways. For instance, Schiff base ligands are often bidentate, coordinating to the metal center through the azomethine nitrogen and a deprotonated hydroxyl group (if present on the aldehydic or ketonic precursor). The specific binding mode and the resulting geometry of the metal complex are influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. The geometry around the metal center can range from square planar to tetrahedral or octahedral, depending on the coordination number and the electronic configuration of the metal.

Spectroscopic Analysis of Complexes (UV-Vis, IR)

Spectroscopic techniques are invaluable for characterizing metal complexes of this compound-derived ligands.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. A key indicator of complex formation is the shift in the vibrational frequency of the azomethine (-C=N-) group upon coordination to the metal ion. Typically, this band shifts to a lower wavenumber in the complex compared to the free ligand, indicating the involvement of the azomethine nitrogen in coordination. The presence of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about their electronic structure and geometry. The spectra typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) or d-d transitions. The positions and intensities of these bands can offer insights into the coordination environment around the metal ion.

Spectroscopic Data of a Representative Ligand Precursor
Compound (2,4,5-Trifluorophenyl)hydrazine (B1442932)
IR (cm⁻¹)
N-H stretches3300–3400 (asymmetric), 3180–3250 (symmetric)
C-F vibrations1220–1280
C-N stretches1350–1380
UV-Vis (nm)
π→π* transition265–275
n→π* transition~320
Note: Data for the related isomer (2,4,5-Trifluorophenyl)hydrazine is provided for illustrative purposes due to the lack of specific data for the 3,4,5-isomer in the search results.

Catalytic Applications of Metal Complexes

While the catalytic applications of metal complexes derived specifically from this compound are not extensively documented, related metal-hydrazine complexes have shown promise in various catalytic reactions. The electron-withdrawing nature of the trifluorophenyl group can modulate the electronic properties of the metal center, potentially enhancing its catalytic activity in reactions such as oxidation, reduction, and carbon-carbon coupling reactions. Further research is needed to explore the catalytic potential of these specific complexes.

Biological Activities of Metal Complexes

The biological activities of metal complexes are an area of significant research interest. Hydrazone-based ligands and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The chelation of the metal ion can enhance the biological activity of the organic ligand. Although specific studies on the biological activities of metal complexes of this compound-derived ligands are limited, the presence of the fluorinated phenyl ring, a common motif in many pharmaceuticals, suggests that these complexes could be promising candidates for biological evaluation.

Analytical Methodologies for Detection and Quantification

Spectrophotometric Methods

Spectrophotometry offers a simple and accessible method for quantifying hydrazine (B178648) compounds. These methods typically rely on a derivatization reaction that produces a colored product, which can then be measured by a UV-Vis spectrophotometer. A common approach involves the reaction of the hydrazine moiety with an aldehyde to form a hydrazone, which often possesses a strong chromophore.

For instance, a widely used derivatizing agent is p-dimethylaminobenzaldehyde (p-DAB), which reacts with hydrazines in an acidic medium to form a yellow-colored azine with a maximum absorption wavelength (λmax) around 458 nm. nih.gov Other reagents like 5-nitro-2-furaldehyde (B57684) have also been successfully employed, forming derivatives with distinct absorption maxima that allow for quantification. researchgate.net Another method involves the oxidation of hydrazine with an excess of a reagent like bromine, which subsequently bleaches a dye such as methyl red; the change in the dye's absorbance is proportional to the initial hydrazine concentration. niscpr.res.in

While these methods are well-established for hydrazine, their application to (3,4,5-Trifluorophenyl)hydrazine would require optimization of reaction conditions (e.g., pH, temperature, reaction time) and validation to ensure specificity and sensitivity, accounting for the electronic effects of the trifluorophenyl ring. researchgate.net

Table 1: Example Parameters for Spectrophotometric Determination of Hydrazine

Parameter Value Reference
Derivatizing Agent p-Dimethylaminobenzaldehyde (p-DAB) nih.gov
Wavelength (λmax) 458 nm nih.gov
Linearity Range 0-7 µg/25 mL nih.gov
Molar Absorptivity 8.1 x 10⁴ L mol⁻¹cm⁻¹ nih.gov

Note: This table represents typical values for general hydrazine analysis and serves as a reference for method development for this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical intermediates due to its high resolution, sensitivity, and specificity. For polar compounds like hydrazines that lack a strong UV chromophore, reversed-phase HPLC methods often necessitate a pre-column or post-column derivatization step. rasayanjournal.co.ingoogle.com

Derivatization converts the analyte into a product with enhanced detectability and chromatographic retention. Aldehydes such as salicylaldehyde (B1680747) are frequently used to form stable hydrazones that can be readily detected by UV or fluorescence detectors. rasayanjournal.co.in The choice of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve efficient separation from impurities and degradation products. rasayanjournal.co.in For unsubstituted hydrazine, mixed-mode chromatography using columns like Coresep 100, which operates on a cation-exchange mechanism, can also be employed for direct analysis without derivatization. helixchrom.com

This compound itself is not a chiral molecule. However, chiral HPLC becomes relevant if this compound is used to synthesize a chiral drug molecule or if it is used as a derivatizing agent to resolve the enantiomers of another chiral substance. For example, a chiral tetrahydrofuran (B95107) was synthesized from L-arabinose using a hydrazone-based strategy. researchgate.net In cases where a final product containing the trifluorophenylhydrazine moiety is chiral, its enantiomers would need to be separated to assess stereoisomeric purity.

This separation is typically achieved using a chiral stationary phase (CSP), such as those based on amylose (B160209) or cellulose (B213188) derivatives like amylose-tris(3,5-dimethylphenylcarbamate). researchgate.net The differential interaction of the enantiomers with the CSP allows for their separation and individual quantification. The mobile phase composition and column temperature are critical parameters that must be optimized to achieve baseline resolution. researchgate.net

Developing a robust and reliable HPLC method requires a thorough validation process as per the International Conference on Harmonisation (ICH) guidelines. rasayanjournal.co.in This ensures the method is suitable for its intended purpose, such as impurity quantification in quality control.

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating a direct proportional relationship between detector response and analyte concentration over a specified range.

Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Table 2: Example HPLC Method Validation Parameters for a Hydrazine Derivative

Parameter Typical Result Guideline
Linearity (r²) > 0.999 ICH Q2(R1)
Accuracy (% Recovery) 98.0% - 102.0% ICH Q2(R1)
Precision (%RSD) < 2.0% ICH Q2(R1)
LOQ ~2 ppm ICH Q2(R1)

Note: This table provides example validation results for a hydrazine impurity, illustrating the targets for a method analyzing this compound.

Gas Chromatography (GC) with Derivatization

Gas Chromatography (GC), particularly when coupled with a mass spectrometry (GC-MS) detector, is a powerful tool for the analysis of volatile and thermally stable compounds. Phenylhydrazines can be analyzed by GC, but derivatization is often necessary to improve chromatographic behavior and prevent on-column degradation. nih.gov Common derivatization reactions involve forming hydrazones with acetone (B3395972) or 2-furaldehyde to create more stable and volatile products. nih.gov

When analyzing fluorinated organic compounds, care must be taken as some can be highly reactive and may degrade the stationary phase of the GC column. researchgate.net However, many fluorinated aromatics are sufficiently stable for GC-MS analysis. diva-portal.org The development of a GC-MS method for this compound would involve selecting a suitable derivatizing agent and a GC column with an appropriate stationary phase (e.g., a (5%-phenyl)-methylpolysiloxane phase) to achieve good resolution and peak shape. diva-portal.org

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically <2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. While specific UPLC methods for this compound are not widely published, the principles of method development would mirror those for HPLC. bldpharm.combldpharm.com A UPLC method would likely involve derivatization followed by rapid separation on a short column, making it highly suitable for high-throughput screening in quality control environments.

Applications in Quality Control and Pharmaceutical Analysis

The primary application of these analytical methods is in the quality control of pharmaceuticals. This compound may be a starting material or intermediate in the synthesis of APIs. For example, the trifluorophenyl moiety is a key structural feature in the DPP-4 inhibitor sitagliptin. scholarsresearchlibrary.com Because hydrazine and its derivatives are often reactive and potentially genotoxic, their levels must be strictly controlled in the final drug substance.

Validated HPLC, UPLC, or GC methods are employed to quantify residual this compound as a process-related impurity. rasayanjournal.co.in Spectrophotometric methods can be used for rapid, in-process checks. These analytical techniques ensure that the final API meets the stringent purity and safety requirements set by regulatory bodies like the FDA and EMA.

Future Research Directions and Translational Prospects

Design of Novel (3,4,5-Trifluorophenyl)hydrazine-based Compounds with Enhanced Bioactivity

The versatility of the hydrazine (B178648) group makes this compound a valuable precursor for synthesizing a wide array of heterocyclic compounds. Future research will likely focus on creating new derivatives with enhanced biological activity. Substituted phenylhydrazines are recognized as crucial intermediates in the synthesis of diverse pharmaceutical agents, including those with antibacterial, antiviral, and anticancer properties. The trifluorinated phenyl moiety is of particular interest as it can improve the metabolic stability of drug candidates. vulcanchem.com

The synthetic strategy often involves the reaction of the hydrazine with various electrophiles to form more complex structures. For instance, multi-component reactions involving hydrazine hydrate (B1144303) have been used to construct pharmaceutically valuable scaffolds like 3-trifluoromethyl-1,2,4-triazoles in a facile and efficient manner. nih.gov Similar strategies could be employed with this compound to generate novel compound libraries.

Future synthetic efforts may target the creation of derivatives such as:

Pyrazoles and Pyrazolones: By reacting with diketones or ketoesters.

Triazoles: Through cyclization reactions with compounds containing carbon-nitrogen triple bonds or via multi-component reactions. nih.gov

Indoles: Via the Fischer indole (B1671886) synthesis, a classic reaction involving hydrazines.

1,3,4-Oxadiazoles: Studies on related compounds like N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines have already shown potential against cancer cell lines.

These new chemical entities could be screened for a wide range of biological activities, opening up new avenues for drug discovery.

Investigation of Structure-Activity Relationships through Targeted Modifications

A key aspect of future research will be the systematic investigation of structure-activity relationships (SAR) for derivatives of this compound. SAR studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of lead compounds while minimizing potential toxicity. nih.govnih.gov

For this compound-based compounds, targeted modifications could include:

Substitution on the Phenyl Ring: While the 3,4,5-trifluoro pattern is fixed, adding other substituents could modulate electronic properties and steric hindrance, influencing how the molecule interacts with biological targets.

Modification of the Hydrazine Moiety: Acylating, alkylating, or incorporating the hydrazine into various heterocyclic ring systems can dramatically alter a compound's pharmacological profile. For example, converting the hydrazine to a hydrazone has been a common strategy to produce compounds with antitubercular, antimicrobial, and anticancer activities. researchgate.net

Alteration of Linkers and Terminal Groups: In more complex derivatives, the nature of any linker connecting the trifluorophenylhydrazine core to other pharmacophores will be critical.

Systematic variation of these structural elements will allow researchers to build comprehensive SAR models. These models will guide the rational design of second-generation compounds with improved efficacy and better pharmacological properties. nih.gov

Exploration of New Therapeutic Applications Beyond Current Scope

While hydrazine derivatives are known for a range of biological activities, the specific therapeutic potential of compounds derived from this compound is still largely unexplored. nih.govresearchgate.net Future research should aim to screen these novel compounds against a broad panel of biological targets to uncover new therapeutic uses.

Based on the activities of structurally similar compounds, promising areas for investigation include:

Oncology: Derivatives of the isomeric (2,4,5-Trifluorophenyl)hydrazine (B1442932) have demonstrated anticancer properties. Specifically, N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines showed significant growth inhibition against certain cancer cell lines. Furthermore, derivatives of another isomer, (2,3,5-Trifluorophenyl)hydrazine, serve as precursors for EGFR tyrosine kinase inhibitors, a major class of cancer therapeutics. vulcanchem.com

Metabolic Diseases: A derivative of (2,4,5-Trifluorophenyl)hydrazine has been identified as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes.

Infectious Diseases: (2,3,5-Trifluorophenyl)hydrazine derivatives have shown activity against drug-resistant Mycobacterium tuberculosis, suggesting that the trifluorophenyl moiety may aid in penetrating the bacterial membrane. vulcanchem.com

Inflammatory Diseases: Hydrazine-containing scaffolds have been successfully designed as potent and selective antagonists for the CXCR2 chemokine receptor, which is implicated in inflammatory responses. nih.gov Additionally, (2,3,5-Trifluorophenyl)hydrazine is a precursor for Janus kinase (JAK) inhibitors, which are used to treat autoimmune diseases. vulcanchem.com

The table below summarizes potential therapeutic targets for which this compound derivatives could be investigated, based on findings for related compounds.

Potential Therapeutic AreaSpecific Target/ApplicationReference Compound Family
OncologyEGFR Tyrosine Kinase Inhibition(2,3,5-Trifluorophenyl)hydrazine derivatives vulcanchem.com
OncologyGeneral Cytotoxic AgentsN-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines
Metabolic DiseasesDipeptidyl Peptidase IV (DPP-IV) Inhibition(2,4,5-Trifluorophenyl)hydrazine derivatives
Infectious DiseasesAnti-tuberculosis Agents(2,3,5-Trifluorophenyl)hydrazine derivatives vulcanchem.com
Inflammatory DiseasesJanus Kinase (JAK) Inhibition(2,3,5-Trifluorophenyl)hydrazine derivatives vulcanchem.com
Inflammatory DiseasesCXCR2 Chemokine Receptor Antagonism3-amino-4-hydrazine-cyclobut-3-ene-1,2-diones nih.gov

Development of Advanced Materials Incorporating this compound Scaffolds

The unique electronic properties and potential for hydrogen bonding conferred by the trifluorophenyl and hydrazine groups make this scaffold interesting for materials science. Research into incorporating the this compound moiety into larger structures could lead to the development of advanced materials.

A key application area is in the synthesis of specialized polymers. For example, incorporating a related isomer, (2,3,5-Trifluorophenyl)hydrazine, into polymers has been shown to enhance their thermal stability and modify their fluorophore properties. vulcanchem.com This suggests that polymers containing the this compound unit could exhibit high-temperature resistance and unique optical characteristics, making them suitable for applications in electronics or as specialty coatings. Further research could explore the creation of conductive polymers or materials for organic light-emitting diodes (OLEDs).

Computational Chemistry in Rational Drug Design and Material Innovation

Computational chemistry and in silico modeling will be indispensable tools in accelerating the discovery and optimization of new compounds derived from this compound. nih.gov These methods allow for the rapid screening of virtual libraries of compounds against biological targets or for the prediction of material properties, saving significant time and resources compared to traditional experimental approaches. elsevierpure.com

Future applications of computational chemistry in this area include:

Molecular Docking: Simulating how novel this compound derivatives bind to the active sites of proteins (e.g., kinases, proteases) can help prioritize which compounds to synthesize and test. elsevierpure.com

Pharmacophore Modeling: Identifying the essential structural features required for a desired biological activity can guide the design of new molecules with enhanced potency.

Quantum Mechanics Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of new derivatives, helping to predict their reactivity and stability. elsevierpure.com

Predictive Modeling for Materials: Computational tools can predict the physical properties of polymers or other materials incorporating the this compound scaffold, such as thermal stability, conductivity, and optical properties.

By integrating computational approaches with synthetic chemistry and experimental testing, researchers can more efficiently navigate the path from initial concept to innovative new drugs and materials. nih.gov

Q & A

Q. What are the recommended synthetic routes for (3,4,5-Trifluorophenyl)hydrazine, and how does fluorination position influence reaction efficiency?

Methodological Answer: The synthesis typically involves diazotization of 3,4,5-trifluoroaniline followed by reduction with stannous chloride or sodium bisulfite to yield the hydrazine derivative. Fluorination at the 3,4,5-positions introduces strong electron-withdrawing effects, which can slow down nucleophilic substitution steps compared to non-fluorinated analogs. Purification often requires recrystallization from ethanol/water mixtures to remove residual salts. For related isomers (e.g., 2,4,5- or 2,4,6-trifluorophenylhydrazine), reaction efficiency varies due to steric and electronic differences .

Q. What analytical techniques are critical for characterizing this compound and confirming purity?

Methodological Answer: Key techniques include:

  • ¹H/¹⁹F NMR : To confirm substitution pattern and absence of byproducts. Fluorine peaks appear as distinct multiplets due to coupling with adjacent hydrogens.
  • HPLC-MS : For purity assessment and detection of hydrolyzed products (e.g., phenylhydrazines decomposing to anilines under acidic conditions).
  • Melting Point Analysis : Compare with literature values (e.g., 2,4,6-trifluorophenylhydrazine melts at 97–101°C ). Discrepancies may indicate isomer contamination.

Advanced Questions

Q. How do the electronic effects of the 3,4,5-trifluorophenyl group influence hydrazine reactivity in cyclization reactions?

Methodological Answer: The electron-withdrawing trifluoromethyl groups stabilize intermediates in cyclization reactions (e.g., Fischer indole synthesis) by reducing electron density on the aromatic ring, thereby directing electrophilic attack to specific positions. For example, in indole formation, the 3,4,5-trifluorophenyl group enhances regioselectivity compared to methyl-substituted analogs . Computational studies (DFT) can predict reaction pathways by analyzing frontier molecular orbitals and charge distribution .

Q. What strategies mitigate decomposition of this compound under acidic conditions during synthesis?

Methodological Answer: Decomposition via hydrolysis to 3,4,5-trifluoroaniline can be minimized by:

  • Using anhydrous solvents (e.g., THF, DCM) and inert atmospheres.
  • Adding stabilizing agents like ascorbic acid to scavenge free radicals.
  • Avoiding prolonged exposure to temperatures >40°C. Storage at –20°C in amber vials under nitrogen is recommended .

Q. How can computational modeling predict regioselectivity in heterocycle formation involving this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for cyclization steps. For example, in tetrazole synthesis, fluorine substituents lower the energy barrier for ring closure by stabilizing negative charge buildup. Molecular docking studies further validate interactions in catalytic systems (e.g., tris(3,4,5-trifluorophenyl)borane ) .

Q. What are the solubility and stability profiles of this compound in common solvents?

Methodological Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Solubility in ethanol is ~5 mg/mL at 25°C.
  • Stability : Degrades under UV light and in acidic conditions (pH <5). Stability studies (HPLC monitoring) show <5% decomposition over 30 days when stored at –20°C in dark .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.